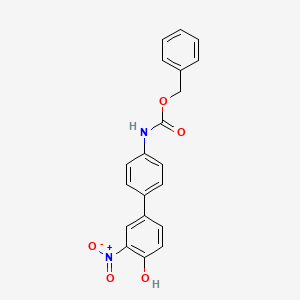

4-(4-Cbz-Aminopheny)-2-nitrophenol, 95%

説明

4-(4-Cbz-Aminophenyl)-2-nitrophenol is a nitroaromatic compound featuring a carbobenzyloxy (Cbz)-protected amine group at the 4-position of the phenyl ring and a nitro group at the 2-position of the phenolic ring. The Cbz group (C₇H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. With 95% purity, this compound is typically used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where controlled deprotection of the Cbz group enables selective functionalization .

Key structural attributes:

- Molecular Formula: C₂₀H₁₇N₃O₅ (calculated based on substituents).

- Functional Groups: Nitro (-NO₂), phenolic hydroxyl (-OH), Cbz-protected amine (-NH-Cbz).

- Applications: Precursor for amine-containing pharmaceuticals, catalyst in reduction reactions, and building block for dyes.

特性

IUPAC Name |

benzyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-19-11-8-16(12-18(19)22(25)26)15-6-9-17(10-7-15)21-20(24)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBCDSCSFGOUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Group Analysis

The following table compares 4-(4-Cbz-Aminophenyl)-2-nitrophenol with analogous nitroaromatic compounds:

Reactivity and Catalytic Behavior

- Reduction of Nitro Groups: The nitro group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol is reducible to an amine under catalytic conditions (e.g., using AgNi@ZnO nanocomposites), similar to 2-nitrophenol . However, the presence of the Cbz group necessitates a two-step process: nitro reduction followed by Cbz deprotection. Example: 2-Nitrophenol reduces to 2-aminophenol in 60 seconds (UV-vis absorption shift from 415 nm to 290 nm) .

- Acid-Base Properties: Unlike unprotected aminophenols (e.g., 4-Amino-3-nitrophenol), the Cbz group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol suppresses protonation/deprotonation at the amine site, altering solubility in aqueous media .

Analytical Differentiation

- UV-vis Spectroscopy: The absorption maxima of nitrophenols depend on substituent positions. For example: 2-Nitrophenol: λmax = 415 nm . 4-Nitrophenol: λmax = 400 nm . 4-(4-Cbz-Aminophenyl)-2-nitrophenol: Expected λmax ~350–370 nm (Cbz group red-shifts absorption).

- Chromatographic Separation: Overlapping signals of nitrophenol isomers (e.g., 2- vs. 4-nitrophenol) require advanced techniques like partial least squares (PLS) for quantification .

Key Research Findings

Catalytic Efficiency: 2-Nitrophenol reduction achieves 100% conversion in 60 seconds, while bulkier analogs (e.g., Cbz-protected compounds) require longer reaction times due to steric hindrance .

Solubility Trends: Hydrophobicity increases with protective groups: 4-(4-Cbz-Aminophenyl)-2-nitrophenol > 4-Amino-3-nitrophenol > 2-nitrophenol .

Synthetic Flexibility: The Cbz group allows orthogonal deprotection strategies, making 4-(4-Cbz-Aminophenyl)-2-nitrophenol more versatile than methyl ethers (e.g., 4-Nitroanisole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。